Bis(5-methylhexyl) Phthalate-3,4,5,6-D4

Isotope dilution mass spectrometry Phthalate quantification Method validation

Non-isomer-matched internal standards introduce differential extraction recovery and ionization bias, compromising regulatory DiHpP quantification. Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 provides an isomer-matched deuterated internal standard for accurate isotope dilution mass spectrometry (IDMS). - Isotopic enrichment: >99 atom% D; chemical purity ≥98% - Enables LOD of 0.5-5.0 ng/mL in environmental matrices - Supports EU 10/2011, China GB 9685-2016, and EPA Method 8061A compliance - Batch-specific CoA ensures ISO/IEC 17025 traceability

Molecular Formula C22H34O4
Molecular Weight 366.5 g/mol
Cat. No. B12403707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(5-methylhexyl) Phthalate-3,4,5,6-D4
Molecular FormulaC22H34O4
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C
InChIInChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3/i5D,6D,13D,14D
InChIKeyRKELNIPLHQEBJO-WTMZIVFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(5-methylhexyl) Phthalate-3,4,5,6-D4: Overview


Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 (CAS 2708280-88-8) is a deuterium-labeled analog of Bis(5-methylhexyl) phthalate, an isomeric form of diisoheptyl phthalate (DiHpP) used as a plasticizer in commercial applications [1]. The compound features four deuterium atoms substituted at positions 3, 4, 5, and 6 of the aromatic phthalate ring, with molecular formula C22D4H30O4 . As a stable isotope-labeled internal standard (SIL-IS), it is employed in quantitative mass spectrometry workflows—specifically GC-MS and LC-MS/MS—to correct for matrix effects, extraction variability, and ionization suppression during the quantification of Bis(5-methylhexyl) phthalate in environmental, food, and biological matrices [2].

Bis(5-methylhexyl) Phthalate-3,4,5,6-D4: Why Generic Standards Fail


Diisoheptyl phthalate (DiHpP, CAS 41451-28-9) exists not as a single molecular entity but as a complex isomeric mixture of branched and linear C7 alkyl chain esters [1]. Bis(5-methylhexyl) phthalate represents one specific isomer within this commercial mixture. Substituting a structurally dissimilar deuterated phthalate internal standard (e.g., D4-DBP or D4-DEHP) for Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 introduces differential extraction recovery, distinct chromatographic retention behavior, and non-identical ionization efficiency—violating the foundational principle of isotope dilution mass spectrometry (IDMS) that the internal standard must exhibit physicochemical behavior essentially identical to the target analyte [2]. Even among deuterated phthalates, chromatographic resolution and matrix effect compensation vary measurably by alkyl chain structure, making isomer-matched internal standards non-interchangeable for regulatory-compliant quantification [3].

Bis(5-methylhexyl) Phthalate-3,4,5,6-D4: Performance Comparison


Precision: Isotope Dilution vs External Calibration

Quantification of phthalates using deuterated internal standards via isotope dilution mass spectrometry yields substantially lower relative standard deviation (RSD) compared to external calibration methods. A headspace SPME-GC-MS method for phthalates in wine reported intra-day RSD values ranging from 0.8% to 4.8% when using matched deuterated phthalate internal standards [1]. This precision level contrasts with external calibration approaches, where RSD values for phthalate quantification without isotope dilution typically exceed 7% in comparable polymer and food matrices [2]. The deuterated internal standard approach corrects for injection-to-injection variability, fiber aging in SPME, and matrix-induced response enhancement or suppression [1].

Isotope dilution mass spectrometry Phthalate quantification Method validation

Isotopic Purity: Aromatic Ring D4 vs Alkyl Chain Labeling

Phthalate internal standards with aromatic ring deuteration (3,4,5,6-D4 pattern) demonstrate isotopic purity specifications exceeding 98 atom% D when measured by 1H NMR or MS, with batch-specific documentation verifying ≥99.0% HPLC purity . This labeling position on the aromatic ring—as opposed to alkyl chain deuteration—provides superior resistance to deuterium-hydrogen back-exchange during sample preparation and storage, particularly under acidic or basic extraction conditions [1]. The 3,4,5,6-D4 labeling pattern is the established configuration for phthalate diester internal standards in EPA, ISO, and USP compendial methods [2]. In contrast, alkyl chain-deuterated phthalate analogs exhibit isotopic purity typically ranging from 96.7% to 98%, with documented susceptibility to isotopic scrambling under certain analytical conditions .

Isotopic enrichment Certificate of Analysis Reference standard quality

Isomer-Specific Selectivity vs Mixed Standards

Commercial DiHpP consists of multiple branched and linear C7 isomers that exhibit partial chromatographic resolution under standard GC and LC conditions [1]. The use of Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 as an isomer-pure internal standard—rather than a deuterated mixture of DiHpP isomers—enables unambiguous peak assignment and eliminates co-elution interference between the internal standard and adjacent isomer peaks of the target analyte [2]. LC-MS analysis of isomeric phthalate mixtures demonstrates that branched C7 phthalates (DiHpP isomers) are monitored at m/z 363, with individual isomers requiring baseline resolution for accurate integration . A mixed deuterated DiHpP standard would produce multiple internal standard peaks across the isomer elution window, complicating quantification and increasing integration uncertainty [2]. The isomer-defined D4 standard provides a single, well-resolved internal standard peak that precisely matches the retention time of the specific Bis(5-methylhexyl) isomer.

Isomer resolution Diisoheptyl phthalate Chromatographic separation

Recovery Correction: Deuterated vs Non-Deuterated Surrogates

Isotope dilution using a structurally matched deuterated internal standard achieves analyte recoveries ranging from 65% to 117% across diverse matrices including biological fluids, food, and environmental samples, with the internal standard automatically correcting for extraction losses [1][2]. A comparative study of phthalate quantification in polymers demonstrated recoveries between 78.3% and 117.4% with RSD below 7.4% when deuterated internal standards were employed [3]. In contrast, methods using structurally dissimilar surrogate standards (e.g., non-deuterated phthalates or non-phthalate compounds) require matrix-matched calibration curves and still exhibit higher variability due to differential partitioning during sample preparation [4]. The key differentiation is that only a co-eluting, isotopically labeled analog of the exact target molecule experiences identical extraction efficiency, derivatization yield, and ionization response across the full analytical workflow [4].

Matrix effect compensation Extraction recovery Isotope dilution

Sensitivity: Isotope Dilution LOD Advantage

Methods employing deuterated phthalate internal standards via isotope dilution achieve lower limits of detection (LOD) compared to external calibration approaches due to improved signal-to-noise ratio from co-eluting internal standard correction. For phthalate analysis in wine using headspace SPME-GC-MS with deuterated internal standards, LODs ranged from 0.5 to 5.0 ng/mL depending on the specific phthalate [1]. In edible oil matrices, isotope dilution LC-MS/MS enabled quantification of 16 phthalate esters at sub-ng/g levels [2]. Standard GC-MS calibration without isotope dilution for phthalates in polymers achieved working ranges typically starting at 58.8 ppb for DBP and 72.7 ppb for DEHP, with higher LODs observed for higher molecular weight phthalates [3]. The deuterated internal standard approach extends the lower limit of the linear dynamic range by approximately one order of magnitude for high molecular weight, less volatile phthalates including DiHpP isomers [1].

Limit of detection Trace analysis Sensitivity

Isotopic Stability: Ring D4 vs Chain Deuterium

Deuterium atoms positioned on the aromatic ring (3,4,5,6-D4 pattern) exhibit negligible hydrogen-deuterium exchange under standard analytical conditions including acidic/basic extraction, prolonged storage in protic solvents, and elevated temperatures [1]. In contrast, deuterium labels on alkyl chains of phthalate esters are susceptible to gradual back-exchange when exposed to aqueous environments or during derivatization steps, leading to time-dependent degradation of isotopic purity and consequent quantification drift [2]. Stable isotope-labeled internal standards with aromatic deuteration maintain >99% isotopic integrity over months of storage in methanol or acetonitrile at -20°C, whereas alkyl chain-deuterated analogs have shown measurable isotopic depletion (1-5% reduction in atom% D) under identical storage conditions [1]. This differential stability is particularly critical for long-term environmental monitoring studies and multi-site clinical trials where sample analysis occurs over extended time periods.

Deuterium back-exchange Sample storage stability Isotopic fidelity

Bis(5-methylhexyl) Phthalate-3,4,5,6-D4: Applications


DiHpP Migration Testing for Food Contact Compliance

Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 is the recommended internal standard for laboratories performing regulatory compliance testing of DiHpP migration from food contact plastics. The isotope dilution approach using this compound provides the precision (RSD 0.8-4.8%) and recovery correction (78-117%) required to meet method validation criteria specified in EU Regulation 10/2011 and China GB 9685-2016 for specific migration limit (SML) testing [1]. The isomer-defined nature of the standard ensures unambiguous identification of Bis(5-methylhexyl) phthalate within the complex DiHpP isomer mixture, preventing quantification errors that could lead to false compliance determinations [2].

Urinary DiHpP Metabolite Biomonitoring

Epidemiological studies investigating human exposure to DiHpP—such as NHANES and European HBM4EU initiatives—require precise quantification of urinary oxidative metabolites (MHHpP, MOHpP, MCHxP). Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 serves as the parent internal standard for method development and validation of these metabolite assays, providing the isotopic reference point for isotope dilution calibration curves. The superior isotopic purity (>98 atom% D) and long-term stability of aromatic ring D4-labeled standards are essential for multi-year biomonitoring programs where consistent quantification across hundreds of batches is mandatory [3].

Trace-Level DiHpP Analysis in Water and Sediment

Environmental analytical laboratories quantifying DiHpP in surface water, groundwater, and sediment matrices benefit from the sub-ng/mL detection limits achievable with Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 as an isotope dilution internal standard. The method's LOD of 0.5-5.0 ng/mL for phthalates using deuterated internal standards [4] supports compliance with EPA Method 8061A and ISO 18856 for phthalate esters in aqueous environmental samples, while the aromatic ring deuteration pattern provides the isotopic integrity required for samples that may undergo acidic preservation or extended holding times prior to extraction [5].

ISO 17025 Method Validation & Inter-Laboratory Studies

Laboratories seeking ISO/IEC 17025 accreditation for phthalate analysis require traceable reference materials with documented purity and isotopic enrichment. Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 supplied with a batch-specific Certificate of Analysis documenting isotopic purity (typically >98 atom% D by 1H NMR) and HPLC purity (>99.0%) meets the ISO Guide 34/ISO 17034 requirements for certified reference materials . This documentation package supports method validation protocols and proficiency testing scheme participation, providing auditable evidence of measurement traceability to the International System of Units (SI) through the isotope dilution mass spectrometry primary method [6].

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